

JB300 PROTAC: A Technical Guide to Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: JB300

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Introduction

JB300 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Aurora A kinase.^{[1][2][3]} As a heterobifunctional molecule, **JB300** functions by inducing the proximity of Aurora A to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the kinase.^[2] This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of **JB300**, along with detailed experimental protocols for its characterization.

Core Components and Structure

JB300 is comprised of three key chemical moieties: a ligand for the target protein (Aurora A), a linker, and a ligand for the E3 ubiquitin ligase (Cereblon).

- **Aurora A Ligand:** **JB300** utilizes MK-5108, a known inhibitor of Aurora A, to selectively bind to the target kinase.^{[1][2]}
- **E3 Ligase Ligand:** The molecule incorporates a derivative of Thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.^{[1][2]}

- **Linker:** A polyethylene glycol (PEG)-based linker, specifically a PEG2 linker, connects the Aurora A ligand and the E3 ligase ligand. The linker's length and composition are crucial for optimizing the formation of a stable ternary complex between Aurora A and Cereblon.[\[2\]](#)

The systematic chemical name for **JB300** is trans-4-(3-Chloro-2-fluorophenoxy)-N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)-1-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)cyclohexane-1-carboxamide.[\[2\]](#)[\[3\]](#)

Chemical and Physical Properties

A summary of the key chemical and physical properties of **JB300** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C43H45ClFN7O10S	[2]
Molecular Weight	906.38 g/mol	[2]
CAS Number	3038446-90-8	[1] [2]
Purity	≥98%	[2]
Solubility	Soluble to 20 mM in DMSO	[2]
Appearance	Solid	
Storage	Store at -20°C	[2]

Biological Activity

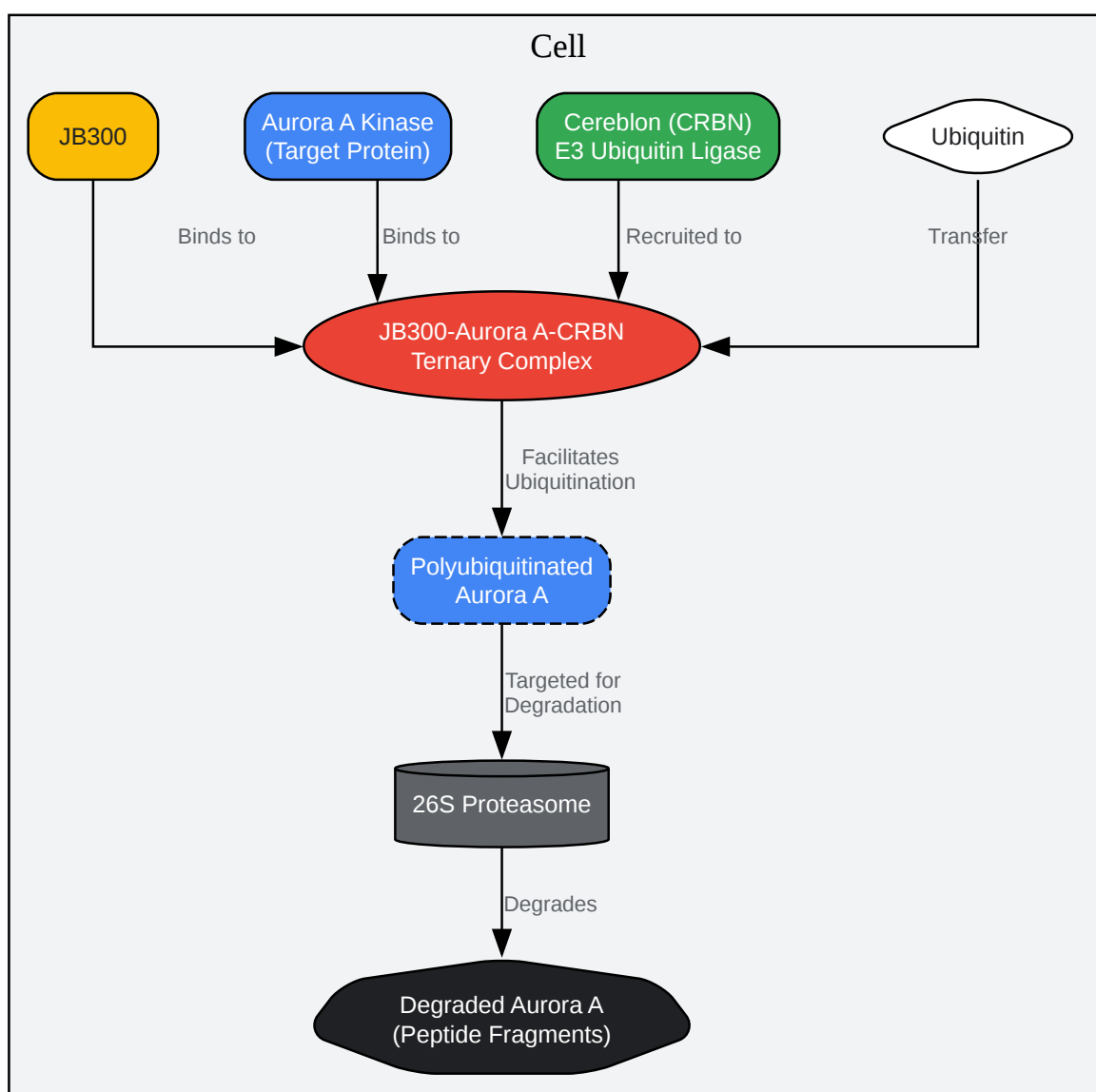
JB300 is a highly potent and selective degrader of Aurora A. The key parameters defining its biological activity are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Parameter	Value	Cell Line	Reference(s)
DC50	30 nM	MV4-11	[1] [2]
Dmax	78%	MV4-11	[2]

JB300 demonstrates high selectivity for Aurora A, with no significant degradation of the closely related Aurora B kinase observed at concentrations up to 10 μ M.[2]

Mechanism of Action: Signaling Pathway

The mechanism of action of **JB300** follows the canonical PROTAC pathway, leading to the targeted degradation of Aurora A. The process can be visualized as a series of interconnected events.



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Caption: **JB300** mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of **JB300**. Note that these are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Determination of DC50 and Dmax for Aurora A Degradation

This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of **JB300** in degrading Aurora A in a selected cell line (e.g., MV4-11).

Experimental Workflow:



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Caption: Workflow for DC50 and Dmax determination.

Materials:

- MV4-11 cells (or other suitable cell line)
- Complete cell culture medium
- **JB300** (stock solution in DMSO)
- 96-well or 6-well cell culture plates
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit

- SDS-PAGE gels
- Transfer membranes (e.g., PVDF or nitrocellulose)
- Primary antibodies: anti-Aurora A, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system for Western blots

Procedure:

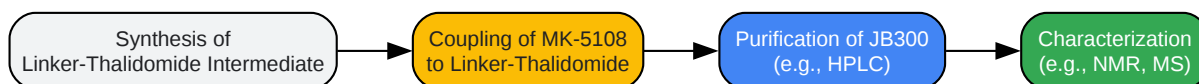
- **Cell Seeding:** Seed MV4-11 cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- **JB300 Treatment:** Prepare serial dilutions of **JB300** in complete culture medium. The final concentration of DMSO should be kept constant across all wells (typically $\leq 0.1\%$). Replace the medium in the wells with the medium containing different concentrations of **JB300**. Include a vehicle control (DMSO only).
- **Incubation:** Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
- **Cell Lysis:** After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **Western Blotting:**
 - Normalize the protein concentrations for all samples.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against Aurora A overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH).
- Data Analysis:
 - Quantify the band intensities for Aurora A and the loading control.
 - Normalize the Aurora A signal to the loading control signal for each sample.
 - Calculate the percentage of Aurora A remaining relative to the vehicle control.
 - Plot the percentage of remaining Aurora A against the logarithm of the **JB300** concentration.
 - Determine the DC50 and Dmax values by fitting the data to a four-parameter logistic curve.

Protocol 2: Synthesis of JB300

The synthesis of **JB300** involves a multi-step process that couples the three core components. The following is a generalized synthetic scheme.

Synthetic Workflow:



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Caption: General synthetic workflow for **JB300**.

General Procedure:

The synthesis would likely proceed through the formation of an amide bond between a carboxylic acid derivative of one component and an amine-functionalized derivative of another. For instance, a common strategy involves:

- **Functionalization of Components:** MK-5108, the PEG2 linker, and Thalidomide would be synthesized with appropriate functional groups for coupling (e.g., a carboxylic acid and an amine).
- **Stepwise Coupling:**
 - The linker is first coupled to the Thalidomide derivative.
 - The resulting linker-thalidomide intermediate is then coupled to the MK-5108 derivative.
- **Purification and Characterization:** The final product, **JB300**, is purified using techniques such as high-performance liquid chromatography (HPLC). The structure and purity are confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion

JB300 is a valuable research tool for studying the biological roles of Aurora A kinase and for the development of novel therapeutics targeting this kinase. Its high potency and selectivity make it a powerful molecule for inducing the targeted degradation of Aurora A. The protocols and data presented in this guide provide a foundation for researchers to utilize and further investigate the properties and applications of **JB300**.

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